molecular formula C14H15NOS2 B2737703 (4-Methylthiophen-2-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone CAS No. 2191267-32-8

(4-Methylthiophen-2-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Cat. No. B2737703
CAS RN: 2191267-32-8
M. Wt: 277.4
InChI Key: FCRLLVQWQUYHBX-UHFFFAOYSA-N
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Description

The compound “(4-Methylthiophen-2-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule that likely contains a thiophene ring structure . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The exact molecular structure of “(4-Methylthiophen-2-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone” could not be found in the available resources.


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “(4-Methylthiophen-2-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone” are not available in the current resources.

Scientific Research Applications

Medicinal Chemistry

(a) Anti-Inflammatory Properties: Thiophene derivatives, including our compound, exhibit anti-inflammatory effects. They modulate inflammatory pathways and may find use in treating conditions like arthritis, asthma, and autoimmune diseases .

(b) Antitumor Activity: Studies have evaluated the antitumor potential of thiophene-based compounds. Our compound could be investigated further for its efficacy against cancer cells .

© Analgesic and Antiallodynic Effects: Thiophene derivatives have demonstrated analgesic properties. They may alleviate pain and reduce allodynia (hypersensitivity to pain) in certain conditions .

Material Science

(a) Light-Emitting Diodes (LEDs): Thiophenes play a role in fabricating LEDs due to their semiconducting properties. Their incorporation enhances the efficiency and color range of these devices .

Corrosion Inhibition

Thiophene derivatives act as inhibitors of metal corrosion. Their presence can protect metals from environmental degradation .

Drug Discovery

(a) Lead Molecule Search: Thiophenes serve as anchors for medicinal chemists to create combinatorial libraries and search for lead molecules. Our compound’s unique structure may contribute to novel drug development .

Synthetic Applications

(a) Raw Materials for Anticancer Agents: Certain thiophenes, such as 2-butylthiophene, are used as raw materials in synthesizing anticancer agents .

(b) Anti-Atherosclerotic Agents: 2-octylthiophene contributes to the synthesis of anti-atherosclerotic agents .

Estrogen Receptor Modulation

Thiophene derivatives have been explored for their estrogen receptor-modulating effects, which could have implications in hormone-related disorders .

properties

IUPAC Name

(4-methylthiophen-2-yl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c1-10-7-13(18-9-10)14(16)15-5-4-11(8-15)12-3-2-6-17-12/h2-3,6-7,9,11H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRLLVQWQUYHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylthiophen-2-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

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